5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Overview
Description
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is an organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.24 g/mol It features a cyclohexane ring substituted with a 1,3-benzodioxole moiety and two keto groups at positions 1 and 3
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . In particular, indole-based compounds, which share structural similarities with our compound of interest, have been found to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is a key component of microtubules . This interaction can influence the stability and dynamics of microtubules, which are essential for cell division and intracellular transport. Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with tubulin can disrupt the normal function of microtubules, leading to altered cell division and potentially inducing apoptosis in cancer cells. Furthermore, this compound may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to tubulin, inhibiting its polymerization into microtubules . This inhibition can lead to the disruption of microtubule dynamics, which is crucial for cell division. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce apoptosis in cancer cells, highlighting its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cell division and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, such as damage to normal cells and tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . For instance, this compound may inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and affecting cellular energy levels. Additionally, this compound may influence the levels of metabolites, thereby modulating metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with tubulin and other proteins involved in cell division. The subcellular localization of this compound is essential for its therapeutic potential and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 1,3-benzodioxole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure lacking the cyclohexane-dione moiety.
Cyclohexane-1,3-dione: Lacks the benzodioxole ring.
5,5-Dimethyl-1,3-cyclohexanedione: A similar compound with methyl groups instead of the benzodioxole ring.
Uniqueness
5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is unique due to the combination of the benzodioxole ring and the cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUYPAIVILSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380410 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-76-5 | |
Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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